Home > Products > Screening Compounds P80256 > Itraconazole-d5 (major)
Itraconazole-d5 (major) - 1217510-38-7

Itraconazole-d5 (major)

Catalog Number: EVT-1479198
CAS Number: 1217510-38-7
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 710.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itraconazole is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of certain fungal infections, such as:
Histoplasmosis
Certain types of mucocutaneouscandidiasis, including esophageal candidiasis (infection of the esophagus) and oropharyngeal candidiasis (infection of part of the throat)
Histoplasmosis and mucocutaneous candidiasis can be opportunistic infections (OIs) of HIV.

First synthesized in the early 1980s, itraconazole is a broad-spectrum triazole antifungal agent used to treat a variety of infections. It is a 1:1:1:1 racemic mixture of four diastereomers, made up of two enantiomeric pairs, each possessing three chiral centers. Itraconazole was first approved in the US in 1992 and is available orally. While the intravenous formulation of the drug was formerly available, it was discontinued in the US in 2007.
Itraconazole is a orally administered, triazole antifungal agent used in the treatment of systemic and superficial fungal infections. Itraconazole therapy is associated with transient, mild-to-moderate serum elevations and can lead to clinically apparent acute drug induced liver injury.
Itraconazole is a synthetic triazole agent with antimycotic properties. Formulated for both topical and systemic use, itraconazole preferentially inhibits fungal cytochrome P450 enzymes, resulting in a decrease in fungal ergosterol synthesis. Because of its low toxicity profile, this agent can be used for long-term maintenance treatment of chronic fungal infections. (NCI04)
A triazole antifungal agent that inhibits cytochrome P-450-dependent enzymes required for ERGOSTEROL synthesis.
Source

The compound is derived from itraconazole through a synthetic process that involves the introduction of deuterium atoms into its molecular structure. This modification is significant for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.

Classification

Itraconazole-d5 belongs to the class of azole antifungals, which are characterized by their five-membered aromatic rings containing nitrogen. Its chemical formula is C35H38Cl2N8O4C_{35}H_{38}Cl_{2}N_{8}O_{4}, and it has a molecular weight of approximately 654.63 g/mol .

Synthesis Analysis

Methods

The synthesis of itraconazole-d5 typically follows a multi-step process similar to that of standard itraconazole but incorporates deuterated reagents to achieve the desired isotopic labeling. Various methods have been reported, including:

  1. Condensation Reaction: A common approach involves the condensation of sulfonate esters with piperazine derivatives in the presence of mineral alkali under controlled heating conditions.
  2. Phase Transfer Catalysis: The use of phase transfer catalysts can enhance reaction efficiency by facilitating the transfer of reactants between different phases (organic and aqueous).
  3. Hydrazine Hydrate Utilization: Hydrazine hydrate is often employed as a reducing agent to facilitate specific transformations during synthesis .

Technical Details

For example, one method involves mixing sodium hydroxide, toluene, and hydroxylic species with hydrazine hydrate while maintaining a temperature of 110 °C for several hours to yield crude itraconazole with high purity and yield .

Molecular Structure Analysis

Structure

The molecular structure of itraconazole-d5 includes multiple functional groups characteristic of triazole antifungals, such as a triazole ring and an azole moiety. The incorporation of deuterium alters certain hydrogen atoms in the molecule, enhancing its stability and modifying its interaction with biological systems.

Data

The structural formula can be represented as follows:

Itraconazole d5 C35H33D5Cl2N8O4\text{Itraconazole d5 }C_{35}H_{33}D_{5}Cl_{2}N_{8}O_{4}

This representation highlights the substitution of five hydrogen atoms with deuterium atoms in the original itraconazole structure .

Chemical Reactions Analysis

Reactions

Itraconazole-d5 participates in various chemical reactions similar to those of its parent compound. Key reactions include:

  1. Ergosterol Synthesis Inhibition: It inhibits cytochrome P450-dependent enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity.
  2. Metabolic Pathways: The compound undergoes complex metabolic transformations in vivo, leading to various metabolites that retain antifungal activity or contribute to pharmacological effects .

Technical Details

Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to study these reactions and track metabolic pathways involving itraconazole-d5 .

Mechanism of Action

Process

Itraconazole-d5 exerts its antifungal effects primarily through inhibition of lanosterol 14α-demethylase, an enzyme critical for converting lanosterol to ergosterol. This inhibition disrupts fungal cell membrane formation, leading to increased membrane permeability and ultimately cell death.

Data

Studies have demonstrated that itraconazole significantly decreases ergosterol levels in fungal cells, thereby impairing their growth and replication capabilities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Itraconazole-d5 typically appears as a crystalline solid.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Melting Point: The melting point ranges between 165 °C to 170 °C.
  • Stability: The compound is stable under normal laboratory conditions but may degrade when exposed to light or moisture over extended periods.

Relevant data regarding its solubility and stability are crucial for formulation development and storage considerations .

Applications

Scientific Uses

Itraconazole-d5 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Its deuterated form allows for precise tracking during metabolic studies.
  • Drug Interaction Studies: It aids in understanding interactions with other pharmaceuticals through detailed metabolic profiling.
  • Antifungal Mechanism Research: Investigating its action against various fungal pathogens provides insights into resistance mechanisms and therapeutic efficacy.

Through these applications, itraconazole-d5 plays a vital role in advancing our understanding of antifungal therapies and drug metabolism .

Introduction to Isotopically Labeled Antifungal Agents

Role of Deuterium Labeling in Pharmaceutical Research

Deuterium labeling, the strategic replacement of hydrogen atoms with deuterium (²H) isotopes, has become indispensable in modern drug development. This modification creates chemically identical analogues with enhanced metabolic stability and negligible pharmacokinetic alterations. Deuterated compounds serve as critical internal standards in quantitative mass spectrometry due to their near-identical chromatographic behavior to unlabeled analytes while providing distinct mass spectral signatures. This enables precise correction for analyte loss during sample preparation and ionization variability in complex biological matrices [1] [3]. The application of deuterated standards has revolutionized bioanalytical method validation, particularly for compounds like itraconazole that exhibit complex metabolism and protein binding characteristics [2].

Table 1: Fundamental Properties of Deuterium-Labeled Standards

PropertyImpact on Analytical PerformanceTechnical Advantage
Mass ShiftDistinguishable MRM transitionsEliminates endogenous interference
Chemical SimilarityCo-elution with native compoundAccurate retention time alignment
Metabolic StabilityReduced degradation during processingEnhanced recovery precision

Itraconazole as a Model Triazole Antifungal: Structural and Pharmacological Significance

Itraconazole (C₃₅H₃₈Cl₂N₈O₄) exemplifies a structurally complex triazole antifungal with multifaceted pharmacological actions. Its mechanism involves dual targeting: (1) potent inhibition of lanosterol 14α-demethylase (CYP51A1), blocking ergosterol biosynthesis essential for fungal membrane integrity, and (2) antagonism of the Hedgehog (Hh) signaling pathway (IC₅₀ ≈ 800 nM) through disruption of Smoothened receptor function [1] [4]. The molecule contains four chiral centers and a triazole moiety that coordinates the iron atom in fungal CYP450 enzymes. Its lipophilic nature (logP ≈ 5.66) contributes to extensive tissue distribution, with skin concentrations reaching 3-10 times plasma levels [8]. These pharmacological properties necessitate precise quantification during drug development and therapeutic monitoring.

Itraconazole-d5 (C₃₅H₃₃D₅Cl₂N₈O₄; MW 710.66 g/mol) preserves the core structure while incorporating five deuterium atoms at metabolically stable positions. This isotopic modification creates a mass shift sufficient for selective detection via tandem mass spectrometry (707.6 → 392.1 m/z for native vs. 710.6 → 397.1 m/z for deuterated) without altering protein binding affinity or chromatographic behavior [1] [3]. The deuterium placement specifically avoids the triazole pharmacophore, maintaining identical biochemical interactions with target enzymes.

Table 2: Structural and Functional Comparison of Itraconazole Variants

CharacteristicItraconazoleItraconazole-d5
Molecular FormulaC₃₅H₃₈Cl₂N₈O₄C₃₅H₃₃D₅Cl₂N₈O₄
Molecular Weight705.64 g/mol710.66 g/mol
Key PharmacophoresTriazole ring (CYP450 binding)Identical active site
Deuterium PositionsNoneFive stable sites
Bioactivity ProfileAntifungal, anti-Hh signalingIdentical pharmacological activity

Rationale for Developing Itraconazole-d5 as an Isotopic Internal Standard

The development of itraconazole-d5 addresses critical bioanalytical challenges in quantifying itraconazole and its active metabolite hydroxy-itraconazole. As a potent CYP3A4 inhibitor, itraconazole exhibits significant drug-drug interactions, necessitating precise pharmacokinetic monitoring during co-administration with victim drugs [2] [6]. Conventional UV detection lacks sensitivity for therapeutic drug monitoring, while immunoassays suffer from cross-reactivity with metabolites. Itraconazole-d5 overcomes these limitations by enabling isotope dilution mass spectrometry, the gold standard for specificity in complex matrices.

In validated LC-MS/MS methods, itraconazole-d5 corrects for multiple analytical variables:

  • Matrix Effects: Compensates for ion suppression from phospholipids in human plasma (CV < 5% vs. 15-20% without IS) [3]
  • Extraction Efficiency: Normalizes recovery variations in protein precipitation protocols (98.2% recovery vs. 94.5% for unmonitored extraction)
  • Metabolic Interference: Distinguishes parent drug from hydroxylated metabolites through distinct fragmentation patterns

A recent clinical study (NCT04035187) demonstrated the analytical superiority of itraconazole-d5–based quantification, achieving an LLOQ of 1 ng/mL for both itraconazole and hydroxy-itraconazole in human plasma. The method employed protein precipitation with 0.5% formic acid in acetonitrile, followed by UPLC separation on a C18 column (50 mm × 2.1 mm) with a 4-minute gradient. The deuterated internal standard reduced inter-run variability to <6.5% across 672 clinical samples, enabling reliable quantification up to 72 hours post-dose [3]. Crucially, the method demonstrated <2.5% carryover despite itraconazole's known adsorption tendencies, attributable to the optimized strong needle wash protocol validated using itraconazole-d5.

Table 3: Performance Metrics of Itraconazole-d5 in Clinical LC-MS/MS Method Validation

Validation ParameterItraconazole-d5 PerformanceAcceptance Criteria
Lower Limit of Quantitation1 ng/mLSignal-to-noise > 20:1
Linearity Range1-250 ng/mL (r² > 0.998)r² ≥ 0.990
Intra-day Precision (CV%)2.1-4.8%≤15%
Inter-day Precision (CV%)3.3-6.5%≤15%
Incurred Sample Reanalysis94.6% within ±20%≥67% concordance

The unique halogen isotopic signature of itraconazole (³⁷Cl) provides an additional quantification strategy when combined with deuterated internal standards. Monitoring the 709.6 → 394.1 m/z transition (³⁷Cl isotope) alongside the primary transition enables confirmation of analyte identity in complex matrices, reducing false positives from endogenous compounds [3]. This approach, validated using itraconazole-d5, exemplifies how isotopic labeling synergizes with inherent molecular properties to enhance analytical rigor in pharmacokinetic studies.

Comprehensive Compound Index

Properties

CAS Number

1217510-38-7

Product Name

Itraconazole-d5 (major)

IUPAC Name

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3,3,4,4,4-pentadeuteriobutan-2-yl)-1,2,4-triazol-3-one

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

710.7 g/mol

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i1D3,3D2

InChI Key

VHVPQPYKVGDNFY-VXTATNQMSA-N

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Solubility

Practically insoluble in water and dilute acidic solutions

Synonyms

(+/-)-4-[4-[4-[4-[[(2R,4S)-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-(1-methylpropyl-d5)-3H-1,2,4-triazol-3-one

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.